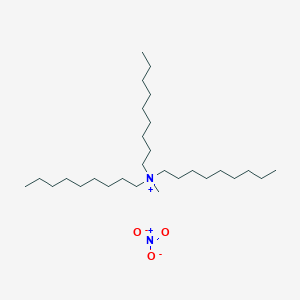
N-Methyl-N,N-dinonylnonan-1-aminium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N,N-dinonylnonan-1-aminium nitrate is a quaternary ammonium compound with a complex structure. It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature, and its nitrate group, which imparts certain reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-dinonylnonan-1-aminium nitrate typically involves the quaternization of a tertiary amine with an alkyl halide, followed by the introduction of the nitrate group. One common method involves the reaction of N,N-dinonylnonan-1-amine with methyl iodide in the presence of a base to form the quaternary ammonium iodide. This intermediate is then treated with silver nitrate to exchange the iodide ion for a nitrate ion, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N,N-dinonylnonan-1-aminium nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can participate in oxidation reactions, potentially forming nitro compounds.
Reduction: The compound can be reduced under specific conditions, leading to the formation of amines.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions, where the nitrate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds or other oxidized derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N,N-dinonylnonan-1-aminium nitrate has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in studies of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: Utilized in formulations of detergents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of N-Methyl-N,N-dinonylnonan-1-aminium nitrate is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic regions of molecules or cell membranes, while the quaternary ammonium group interacts with hydrophilic regions. This dual interaction can disrupt the structure of lipid bilayers, leading to cell lysis in microbial organisms. The nitrate group can also participate in redox reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium nitrate
- N-Methyl-N,N-didecyldecan-1-aminium nitrate
- N-Methyl-N,N-didodecyldodecan-1-aminium nitrate
Uniqueness
N-Methyl-N,N-dinonylnonan-1-aminium nitrate is unique due to its specific alkyl chain length, which imparts distinct hydrophobic properties and influences its surfactant behavior. Compared to similar compounds with shorter or longer alkyl chains, it may exhibit different solubility, reactivity, and efficacy in disrupting lipid bilayers.
Properties
CAS No. |
64789-34-0 |
|---|---|
Molecular Formula |
C28H60N2O3 |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
methyl-tri(nonyl)azanium;nitrate |
InChI |
InChI=1S/C28H60N.NO3/c1-5-8-11-14-17-20-23-26-29(4,27-24-21-18-15-12-9-6-2)28-25-22-19-16-13-10-7-3;2-1(3)4/h5-28H2,1-4H3;/q+1;-1 |
InChI Key |
DMSWNEOMPNQYGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[N+](C)(CCCCCCCCC)CCCCCCCCC.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















